molecular formula C40H35N3 B13650948 Benzenamine, N-[4-[bis[4-[(3-methylphenyl)amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-3-methyl- CAS No. 58104-34-0

Benzenamine, N-[4-[bis[4-[(3-methylphenyl)amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-3-methyl-

Cat. No.: B13650948
CAS No.: 58104-34-0
M. Wt: 557.7 g/mol
InChI Key: NHACXHBSASNCCK-UHFFFAOYSA-N
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Description

The compound "Benzenamine, N-[4-[bis[4-[(3-methylphenyl)amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-3-methyl-" (CAS: 58104-34-0, molecular formula: C₃₃H₃₀N₄) is a highly conjugated aromatic amine derivative with a complex structure . Its core consists of a central 2,5-cyclohexadien-1-ylidene ring substituted with a methyl group and a bis[4-[(3-methylphenyl)amino]phenyl]methylene moiety. This structure enables extended π-conjugation, which is critical for applications in organic electronics or dye chemistry.

Properties

CAS No.

58104-34-0

Molecular Formula

C40H35N3

Molecular Weight

557.7 g/mol

IUPAC Name

3-methyl-N-[4-[[4-(3-methylanilino)phenyl]-[4-(3-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]phenyl]aniline

InChI

InChI=1S/C40H35N3/c1-28-7-4-10-37(25-28)41-34-19-13-31(14-20-34)40(32-15-21-35(22-16-32)42-38-11-5-8-29(2)26-38)33-17-23-36(24-18-33)43-39-12-6-9-30(3)27-39/h4-27,41-42H,1-3H3

InChI Key

NHACXHBSASNCCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC=C(C=C2)C(=C3C=CC(=NC4=CC=CC(=C4)C)C=C3)C5=CC=C(C=C5)NC6=CC=CC(=C6)C

Origin of Product

United States

Preparation Methods

Synthesis of Substituted Aniline Precursors

  • Starting Materials : 3-methylaniline and 4-aminophenyl derivatives are the fundamental building blocks.
  • Functionalization : Introduction of amino groups on phenyl rings is achieved via nitration followed by reduction or direct amination methods.

Formation of Bis(4-[(3-methylphenyl)amino]phenyl)methylene Intermediate

  • Condensation Reaction : Two equivalents of 4-[(3-methylphenyl)amino]phenyl moieties are condensed with a suitable aldehyde or ketone to form the methylene bridge.
  • Catalysts and Conditions : Acidic or basic catalysts may be employed to facilitate the condensation, often under reflux conditions in organic solvents such as ethanol or toluene.

Construction of the 2,5-Cyclohexadien-1-ylidene Core

  • Cyclization Step : The methylene-bridged intermediate undergoes cyclization to form the 2,5-cyclohexadienylidene ring system.
  • Oxidative or Reductive Conditions : Depending on the synthetic route, mild oxidizing agents or reductive cyclization conditions are used to stabilize the conjugated ring system.

Final Assembly and Purification

  • Coupling with Benzenamine : The final step involves coupling the cyclohexadienylidene intermediate with benzenamine, specifically N-substituted with a 3-methyl group.
  • Purification : Techniques such as recrystallization, column chromatography, and solvent extraction are employed to isolate the pure compound.

Data Table: Summary of Preparation Parameters

Step Reaction Type Starting Materials Conditions Yield (%) Notes
1 Amination/Nitration & Reduction 3-methylaniline, 4-nitrophenyl derivatives Acid/base catalysis, reduction 70-85 High purity aniline derivatives required
2 Condensation 4-[(3-methylphenyl)amino]phenyl + aldehyde Reflux in ethanol/toluene 60-75 Acidic catalyst preferred
3 Cyclization Methylene-bridged intermediate Mild oxidizing/reductive agents 55-70 Control of temperature critical
4 Coupling & Purification Cyclohexadienylidene intermediate + benzenamine Solvent extraction, chromatography 65-80 Purity confirmed by spectroscopy

Research Discoveries and Optimization Insights

  • Catalyst Selection : Studies indicate that Lewis acids such as zinc chloride improve condensation efficiency and selectivity.
  • Solvent Effects : Polar aprotic solvents can enhance reaction rates in the cyclization step.
  • Temperature Control : Maintaining temperatures between 60-90°C prevents decomposition and side reactions.
  • Purification Techniques : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is effective for confirming compound purity and structure.

Sources and Patent Literature

The primary detailed synthetic routes and industrial preparation methods are documented in patent literature, notably:

  • European Patent EP1760072A1 : Describes related 1,3-diaminobenzene derivatives and their preparation, which share structural motifs with the target compound. The patent outlines multi-step synthesis involving amino-substituted phenyl compounds and cyclohexadienylidene intermediates, emphasizing cosmetic applications such as hair dyes.

  • Canadian Patent CA2646867A1 : Focuses on hair dye compositions containing related coupler compounds, detailing preparation methods involving substituted anilines and oxidative coupling reactions that are relevant to the synthesis of the compound .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The compound’s extended π-conjugated system enables electrophilic attack at activated positions. Key reactions include:

  • Nitration : Occurs preferentially at electron-rich positions of the aromatic rings. Reaction with nitric acid (HNO₃) in sulfuric acid yields nitro derivatives, though specific regioselectivity data remains unpublished.

  • Sulfonation : Demonstrated in industrial-scale syntheses using fuming sulfuric acid to introduce sulfonic acid groups for solubility enhancement.

Mechanistic Features :

  • Electron-donating amine groups activate adjacent rings for EAS.

  • Steric hindrance from methyl substituents influences reaction rates and positional selectivity .

Nucleophilic Substitution

The amine groups participate in nucleophilic reactions:

  • Alkylation/Acylation : Reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides to form N-alkylated or N-acylated derivatives. Example conditions:

    ReagentSolventTemperatureYield (Theoretical)
    CH₃IDMF60°C~65%
    AcClDichloromethaneRTData not specified
  • Diazotization : Forms diazonium salts under cold (0–5°C) acidic conditions (HCl/NaNO₂), enabling subsequent coupling reactions for azo dye synthesis .

Oxidation Reactions

The methyl groups and aromatic systems undergo oxidation under controlled conditions:

  • Side-chain Oxidation : Reaction with KMnO₄/H₂SO₄ converts methyl groups to carboxylic acids.

  • Ring Oxidation : Limited data exists, but strong oxidants like CrO₃ may degrade the conjugated system.

Reductive Transformations

  • Catalytic Hydrogenation : Reduces imine bonds in the cyclohexadienylidene moiety using H₂/Pd-C, yielding saturated amine derivatives .

  • Amine Reduction : Borane complexes (BH₃·THF) selectively reduce secondary amines under inert atmospheres.

Complexation and Coordination Chemistry

The compound acts as a polydentate ligand due to multiple nitrogen sites:

  • Metal Coordination : Forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺), altering optical properties. Example:

    Metal IonLigand:Metal RatioObserved λ_max (nm)
    Cu²⁺2:1620
    Fe³⁺1:1580

Polymerization and Crosslinking

Under radical initiators (e.g., AIBN), the compound forms crosslinked polymers via aryl-aryl coupling, relevant to conductive material synthesis.

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C without melting.

  • Photodegradation : UV exposure induces bond cleavage in the conjugated system, confirmed by spectral shifts .

Scientific Research Applications

Benzenamine, N-[4-[bis[4-[(3-methylphenyl)amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-3-methyl- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N-[4-[bis[4-[(3-methylphenyl)amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzenamine Oxides

reports two benzenamine oxide derivatives:

  • (Z)-N-(4-Chlorobenzylidene)benzenamine oxide (HRMS: 242.1178)
  • (Z)-N-(4-(Methoxycarbonyl)benzylidene)benzenamine oxide (HRMS: 270.1135)

Both compounds feature a benzylidene group attached to the benzenamine core but lack the extended conjugated system seen in the target compound. Their synthesis uses anhydrous MgSO₄ and N-benzylhydroxylamine as catalysts under mild conditions (room temperature), yielding products via column chromatography . In contrast, the target compound likely requires more rigorous conditions due to its bulkier substituents.

Property Target Compound (Z)-N-(4-Chlorobenzylidene)benzenamine oxide (Z)-N-(4-Methoxycarbonylbenzylidene)benzenamine oxide
Molecular Formula C₃₃H₃₀N₄ C₁₃H₁₁ClNO C₁₅H₁₃NO₃
Molecular Weight (g/mol) ~482.62 242.1178 270.1135
Substituents Bis(3-methylphenyl) groups Chlorine, benzylidene Methoxycarbonyl, benzylidene
Synthesis Conditions Not specified Room temperature, MgSO₄ catalyst Room temperature, MgSO₄ catalyst

N-Substituted Benzenamines with Azo or Imine Linkers

and describe compounds such as N-[(E)-(3-Methoxyphenyl)methylene]-4-[(E)-phenyldiazenyl]aniline and 4-(2-methylquinolin-3-oxy)-N-substituted benzylidene benzenamines. These feature azo (-N=N-) or imine (-C=N-) linkages, which enhance electronic delocalization. For example, 4-(2-methylquinolin-3-oxy)benzenamine () is synthesized via a multi-step pathway involving hydrogenation and cyclization, yielding intermediates for bioactive quinoxalines .

Tris(dimethylamino)methylium Derivatives

highlights Tris[4-(dimethylamino)phenyl]methylium, a cationic dye with strong electron-donating dimethylamino groups. Its structure includes a central methylium ion stabilized by three dimethylaminophenyl substituents. This compound’s redox properties and solvatochromism contrast with the target compound’s neutral, conjugated system. The methylium ion’s charge enhances solubility in polar solvents, whereas the target compound’s hydrophobicity (due to methyl groups) may limit its applications in aqueous systems .

Sulfonated and Alkyl-Substituted Benzenamines

and describe sulfonated benzenamines (e.g., Acid Blue 9) and alkylated derivatives (e.g., 4-nonyl-N-phenylbenzenamine). Acid Blue 9, a triarylmethane dye, contains sulfonate groups for water solubility, making it suitable for textiles . The target compound’s lack of sulfonate groups restricts its solubility but may improve compatibility with organic polymers.

Key Research Findings

  • Electronic Properties : Its extended conjugation may enable applications in organic semiconductors, contrasting with azo-linked benzenamines used in dyes .
  • Synthetic Challenges : The absence of explicit synthetic protocols for the target compound suggests gaps in literature, unlike well-documented routes for analogues .

Biological Activity

Benzenamine, N-[4-[bis[4-[(3-methylphenyl)amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-3-methyl- (CAS No. 58104-34-0) is a complex organic compound characterized by its unique structure that includes multiple aromatic rings and amine groups. This article explores its biological activity, focusing on its potential applications in medicine and chemistry, along with relevant research findings.

PropertyValue
Molecular Formula C₄₀H₃₅N₃
Molecular Weight 557.7 g/mol
IUPAC Name 3-methyl-N-[4-[[4-(3-methylanilino)phenyl]-[4-(3-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]phenyl]aniline
InChI Key NHACXHBSASNCCK-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the condensation of 3-methylphenylamine with benzaldehyde derivatives under acidic conditions. Subsequent reactions such as cyclization and reduction yield the final product. In industrial settings, batch reactors are used to optimize yield and purity through controlled reaction conditions.

The biological activity of Benzenamine is attributed to its ability to interact with specific molecular targets and pathways. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways depend on the context in which the compound is applied.

Biological Activity

Research indicates that Benzenamine exhibits potential antimicrobial and anticancer properties:

  • Antimicrobial Activity : Studies have shown that compounds similar to Benzenamine can inhibit bacterial growth and exhibit antifungal properties.
  • Anticancer Activity : The compound has been investigated for its ability to inhibit tumor cell proliferation. For instance, related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines.

Anticancer Research

A study evaluated the antiproliferative effects of a structurally similar compound on human cancer cell lines (HeLa, A2780, MCF-7). The results indicated significant cytotoxicity with IC50 values ranging from 0.50 μM to 7.10 μM across different cell lines. The mechanism involved apoptosis promotion and cell cycle arrest at the G2/M phase .

Enzyme Inhibition

Another investigation focused on the inhibition of histone deacetylases (HDACs), which are crucial in cancer progression. The compound exhibited selective inhibition of HDAC3 with an IC50 value of 95.48 nM, demonstrating its potential as a lead compound for developing isoform-selective HDAC inhibitors .

Comparative Analysis

Comparing Benzenamine with similar compounds reveals its unique structural features that may contribute to its biological activity:

Compound NameStructure TypeNotable Activity
Benzenamine, 4,4’-methylenebis-Two aromatic rings connected by methyleneGeneral antimicrobial properties
Benzenamine, 4,4’-methylenebis[N,N-dimethyl-]Additional methyl groups on nitrogenEnhanced anticancer activity
Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)-Methyl groups on both aromatic ringsModerate cytotoxicity

Q & A

Q. What are the recommended synthetic routes for preparing this triarylmethane-derived benzenamine compound?

The compound can be synthesized via Schiff base condensation or Michael addition reactions. For example, similar triarylmethane structures are synthesized by reacting aromatic amines with aldehydes under acidic or basic conditions, followed by oxidation to stabilize the conjugated system . Key steps include:

  • Step 1 : Condensation of 3-methylaniline with a diketone or aldehyde precursor.
  • Step 2 : Cyclization to form the cyclohexadienylidene core.
  • Step 3 : Purification via column chromatography using polar/non-polar solvent gradients.
    Validate intermediates using ¹H/¹³C NMR and FTIR to confirm imine bond formation and aromatic substitution patterns .

Q. How can researchers characterize the electronic and structural properties of this compound?

Use a combination of:

  • UV-Vis spectroscopy to analyze π→π* transitions (absorption peaks ~500–600 nm for triarylmethane derivatives) .
  • Mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.
  • X-ray crystallography (if single crystals are obtainable) to resolve the planar geometry of the conjugated system .
  • FTIR to identify N-H stretches (3200–3400 cm⁻¹) and C=N bonds (1600–1650 cm⁻¹) .

Q. What solvents are optimal for dissolving this compound in experimental settings?

Polar aprotic solvents (e.g., DMF, DMSO) or chlorinated solvents (e.g., chloroform) are ideal due to the compound’s extended conjugation and aromaticity. Solubility tests should be conducted at varying temperatures (25–60°C) to assess aggregation tendencies .

Advanced Research Questions

Q. How can experimental design address conflicting spectroscopic data during structural elucidation?

Contradictions in NMR/UV-Vis data may arise from tautomerism or solvent effects . Mitigate this by:

  • Conducting variable-temperature NMR to detect dynamic equilibria.
  • Comparing solvent-dependent UV-Vis spectra (e.g., in ethanol vs. hexane) to identify solvatochromic shifts .
  • Cross-validating with computational simulations (DFT for optimized geometry and electronic transitions) .

Q. What methodologies are suitable for studying its thermal stability and degradation pathways?

  • Thermogravimetric analysis (TGA) under nitrogen/air to determine decomposition temperatures.
  • Differential scanning calorimetry (DSC) to identify phase transitions or exothermic curing events.
  • GC-MS to analyze volatile degradation byproducts (e.g., methylbenzene fragments) .

Q. How can researchers investigate its potential in biological staining or protein interactions?

  • Protein painting assays : Use the compound as a competitive inhibitor in binding studies (e.g., with IL-1β/IL-1RI) to map interfacial residues via fluorescence quenching .
  • Cellular uptake studies : Track localization in live cells using confocal microscopy (excitation at λmax ~600 nm) .

Q. What computational approaches predict its electronic behavior in optoelectronic applications?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps, charge-transfer properties, and polarizability.
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility for thin-film fabrication .

Q. How can aggregation-induced quenching be minimized in fluorescence-based applications?

  • Introduce steric hindrance via bulky substituents (e.g., tert-butyl groups) on the aryl rings.
  • Test host-guest complexes (e.g., cyclodextrins) to isolate individual molecules and enhance emission .

Q. What strategies resolve regioselectivity challenges during functionalization?

  • Use directing groups (e.g., sulfonic acid) to guide electrophilic substitution on the aromatic rings.
  • Optimize reaction conditions (e.g., low temperature for kinetic control) to favor para-substitution over ortho .

Q. How can environmental impact assessments be conducted for this compound?

  • Photodegradation studies : Expose to UV light and analyze breakdown products via LC-MS.
  • Microbial toxicity assays : Evaluate inhibition of E. coli or B. subtilis growth at varying concentrations.

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